(2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile
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Overview
Description
(2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring substituted with dimethyl groups and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of 5,6-dimethyl-1H-benzimidazole with 3-(trifluoromethyl)benzaldehyde under basic conditions to form the corresponding imine. This intermediate is then subjected to a Knoevenagel condensation with malononitrile to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
(2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Pathways involved may include inhibition of specific enzymes or interference with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
Compared to these similar compounds, (2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile is unique due to the presence of both a benzimidazole ring and a trifluoromethylphenyl group. This combination imparts distinct chemical properties, such as increased stability and enhanced biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3/c1-11-6-16-17(7-12(11)2)25-18(24-16)14(10-23)8-13-4-3-5-15(9-13)19(20,21)22/h3-9H,1-2H3,(H,24,25)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJHCQCSDRYZFL-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C(=CC3=CC(=CC=C3)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N=C(N2)/C(=C/C3=CC(=CC=C3)C(F)(F)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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